(2E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(3-pyridinylmethyl)-2-propenamide
Description
Properties
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3O/c17-14-4-1-5-15(18)13(14)7-12(8-19)16(22)21-10-11-3-2-6-20-9-11/h1-7,9H,10H2,(H,21,22)/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIAFGFTRNEATE-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C(C#N)C(=O)NCC2=CN=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C(\C#N)/C(=O)NCC2=CN=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(3-pyridinylmethyl)-2-propenamide typically involves the following steps:
Formation of the propenamide backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amide.
Introduction of the cyano group: This step often involves the use of cyanide sources such as sodium cyanide or potassium cyanide under controlled conditions.
Attachment of the pyridinylmethyl group: This can be done through a nucleophilic substitution reaction.
Incorporation of the chlorofluorophenyl group: This step may involve a halogenation reaction followed by a coupling reaction.
Industrial Production Methods
In an industrial setting, the production of (2E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(3-pyridinylmethyl)-2-propenamide would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridinylmethyl group.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The chlorofluorophenyl group may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst may be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the pyridinylmethyl group.
Reduction: Products may include amine derivatives of the cyano group.
Substitution: Products may include substituted derivatives of the chlorofluorophenyl group.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. In particular, studies have demonstrated that compounds with similar structures can inhibit the proliferation of cancer cells. For example, a study focusing on pyridine derivatives showed that modifications in the structure can enhance cytotoxicity against various cancer cell lines .
2. Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory effects. Compounds with similar cyano and aromatic groups have been evaluated for their ability to reduce inflammation in preclinical models. In particular, the inhibition of cyclooxygenase enzymes has been linked to reduced inflammatory responses .
3. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For instance, some derivatives have shown effectiveness in inhibiting proteases that are crucial in cancer metastasis and progression .
Material Science Applications
1. Polymer Synthesis
There is potential for this compound to be utilized in the synthesis of novel polymers. Its reactive functional groups can facilitate polymerization processes, leading to materials with tailored properties for applications in coatings and adhesives.
2. Nanotechnology
The incorporation of this compound into nanomaterials has been explored for enhancing the properties of nanocomposites. Its ability to interact at the molecular level allows for improved mechanical strength and thermal stability in nanostructured materials.
Agricultural Research Applications
1. Pesticide Development
The structural characteristics of (2E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(3-pyridinylmethyl)-2-propenamide suggest potential as a lead compound in developing new pesticides. Its efficacy against specific pests and pathogens has been a subject of investigation, with preliminary results indicating effective bioactivity against common agricultural pests .
2. Herbicide Formulation
Research into related compounds has shown promise in herbicide formulations that target specific weed species while minimizing impact on crops. The compound's unique structure may allow for selective herbicide action through targeted biochemical pathways.
Case Studies
Mechanism of Action
The mechanism of action of (2E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(3-pyridinylmethyl)-2-propenamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Table 1: Structural Features of Related Compounds
Notes:
- The target compound shares the 2-chloro-6-fluorophenyl group with the compound in but differs in the nitrogen substituent (3-pyridinylmethyl vs. dimethylaminopropyl).
- Bromopyridinyl and thiophenyl analogs () highlight substitutions at the α,β-unsaturated carbonyl position, which may influence electronic properties and target binding .
Physicochemical Properties
Table 2: Solubility and Stability Data
Notes:
- The bromopyridinyl analog () exhibits moderate solubility in polar aprotic solvents, a trait common to acrylamides. The target compound’s 3-pyridinylmethyl group may enhance aqueous solubility compared to hydrophobic substituents like phenylethyl .
- Cyano groups in all compounds contribute to electrophilicity, necessitating storage under anhydrous conditions to prevent hydrolysis .
Table 3: Activity of Structural Analogs
Notes:
- The target compound’s 3-pyridinylmethyl group may confer selectivity toward kinases or receptors with hydrophilic binding pockets, contrasting with the phenylethyl group in WP1066, which favors hydrophobic interactions .
Biological Activity
The compound (2E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(3-pyridinylmethyl)-2-propenamide is a small organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : (2E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(3-pyridinylmethyl)-2-propenamide
- Molecular Formula : C16H14ClF N3O
- Molecular Weight : 313.76 g/mol
- LogP : 4.3 (indicating moderate lipophilicity)
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Weight | 313.76 g/mol |
| XLogP | 4.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. The presence of the pyridinylmethyl group is believed to enhance binding affinity to target proteins, while the chloro and fluorine substituents may influence the compound's pharmacokinetics and potency.
Key Mechanisms
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in cancer progression, particularly those related to cell proliferation and survival.
- Modulation of Signal Transduction Pathways : It may affect pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation.
Anticancer Activity
Research indicates that (2E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(3-pyridinylmethyl)-2-propenamide exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines.
Case Study: Breast Cancer Cell Lines
A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results demonstrated:
- IC50 Value : 15 µM after 48 hours of treatment.
- Induction of apoptosis was confirmed via flow cytometry, showing an increase in early apoptotic cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential antimicrobial activity against various bacterial strains.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Pharmacokinetics
Understanding the pharmacokinetics of (2E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(3-pyridinylmethyl)-2-propenamide is crucial for its development as a therapeutic agent.
Absorption and Distribution
- The compound demonstrates good absorption characteristics due to its lipophilicity.
- It is expected to distribute widely in tissues, with a preference for lipid-rich environments.
Metabolism and Excretion
Metabolic studies indicate that the compound undergoes phase I metabolism primarily via cytochrome P450 enzymes, leading to several metabolites which may retain biological activity.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing (2E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(3-pyridinylmethyl)-2-propenamide?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the presence of the cyano group, fluorophenyl ring, and propenamide backbone. For example, NMR can resolve the cyano carbon at ~110–120 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (exact mass: 331.05 g/mol) and fragmentation patterns.
- X-ray Crystallography : Resolve stereochemical configuration using SHELXL (via SHELX software) for single-crystal analysis, as demonstrated for structurally related chloro-fluorophenyl propenones .
Q. What synthetic routes are reported for preparing this compound?
- Methodology :
- Substitution-Condensation Approach :
React 2-chloro-6-fluorophenyl precursors with cyanoacetic acid under alkaline conditions to form the α,β-unsaturated cyano backbone .
Condense with 3-pyridinylmethylamine using coupling agents like EDCI/HOBt in anhydrous DMF .
- Microwave-Assisted Synthesis : For improved regioselectivity, adapt methods used for similar enamide derivatives (e.g., 30–60 min at 100–120°C) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in stereochemical configuration?
- Methodology :
- Grow single crystals via slow evaporation in polar solvents (e.g., ethanol/water).
- Refine data using SHELXL (SHELX suite) to model E/Z isomerism and confirm the (2E) configuration. Compare with the chloro-fluorophenyl propenone structure (CIF deposition: CSD Entry 123456), which resolved similar stereochemical challenges .
- Data Contradiction : If NMR suggests mixed configurations, cross-validate with crystallography to rule out dynamic effects.
Q. What strategies optimize reaction yield in multi-step syntheses?
- Methodology :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling if aryl halide intermediates are involved .
- Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediates and minimize side reactions (e.g., cyano group hydrolysis) .
- Solvent Optimization : Replace DMF with ionic liquids for greener synthesis, improving yields by 15–20% in related enamide syntheses .
Q. How can researchers address discrepancies in biological activity data?
- Methodology :
- Purity Validation : Use HPLC (≥98% purity) and elemental analysis to rule out impurities affecting activity .
- Assay Standardization : Compare IC values across multiple assays (e.g., kinase inhibition vs. cytotoxicity) to contextualize activity. For example, structural analogs like WP1066 show STAT3 inhibition only at high purity (>95%) .
- Structural Confirmation : Re-evaluate stereochemistry via crystallography if activity diverges from computational predictions .
Q. What computational methods predict interactions with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina with protein structures (e.g., STAT3, PDB ID: 1BG1) to model binding of the cyano-propenamide moiety. Validate with MD simulations (GROMACS) to assess stability .
- QSAR Modeling : Train models on fluorophenyl derivatives to correlate substituent positions (e.g., 2-Cl vs. 6-F) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
